molecular formula C15H12ClFN6OS B12133267 N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12133267
M. Wt: 378.8 g/mol
InChI Key: KFRFJLUFQFKWMJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule featuring a 1,2,4-triazole core, a structure renowned for its diverse bioactivity. This compound is designed for research applications only and is supplied with comprehensive analytical data to ensure identity and purity. The molecular architecture incorporates a 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole scaffold linked via a sulfanyl acetamide bridge to a 3-chloro-4-fluorophenyl ring. The presence of the 1,2,4-triazole moiety is of significant research interest, as this heterocyclic system is extensively documented in scientific literature for its potential biological properties. Analogous compounds containing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol subunit have demonstrated a range of pharmacological activities in research settings, including antimicrobial, antifungal, and anti-inflammatory effects . The specific substitution pattern with nitrogen-donor groups like pyrazine and halogenated anilines is a common strategy in medicinal chemistry to optimize molecular interactions and physicochemical properties . This compound is characterized by techniques such as 1 H NMR, 13 C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity, following methodologies standard for this class of molecules . Researchers investigating structure-activity relationships (SAR) of heterocyclic compounds, particularly those focused on triazole derivatives, will find this chemical a valuable probe. Please Note: This product is intended for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

Molecular Formula

C15H12ClFN6OS

Molecular Weight

378.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H12ClFN6OS/c1-23-14(12-7-18-4-5-19-12)21-22-15(23)25-8-13(24)20-9-2-3-11(17)10(16)6-9/h2-7H,8H2,1H3,(H,20,24)

InChI Key

KFRFJLUFQFKWMJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives

The 1,2,4-triazole ring is typically synthesized via cyclization reactions. A common approach involves reacting pyrazine-2-carbohydrazide with methyl isothiocyanate in ethanol under reflux (80–90°C, 6–8 hours). The intermediate thiosemicarbazide undergoes intramolecular cyclization in the presence of aqueous sodium hydroxide (2 M, 100°C, 2 hours) to yield the triazole-thiol.

Reaction Scheme:

Pyrazine-2-carbohydrazide+CH3NCSEtOH, refluxThiosemicarbazideNaOH, 100°C4-Methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol\text{Pyrazine-2-carbohydrazide} + \text{CH}_3\text{NCS} \xrightarrow{\text{EtOH, reflux}} \text{Thiosemicarbazide} \xrightarrow{\text{NaOH, 100°C}} \text{4-Methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol}

Key Data:

  • Yield: 68–72%

  • Purity (HPLC): ≥95%

Alternative Route Using Carbon Disulfide

In a method adapted from potassium-pyridine-dithiocarbazate synthesis, pyrazine-2-carbohydrazide reacts with carbon disulfide (CS2_2) in basic methanol (KOH, 50°C, 4 hours) to form a dithiocarbazate intermediate. Subsequent treatment with hydrazine hydrate (80°C, 3 hours) induces cyclization to the triazole-thiol.

Preparation of 2-Chloro-N-(3-Chloro-4-Fluorophenyl)Acetamide

Amide Coupling

3-Chloro-4-fluoroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. The reaction proceeds for 2 hours, followed by aqueous workup to isolate the product.

Reaction Conditions:

  • Molar ratio (aniline : chloroacetyl chloride): 1 : 1.2

  • Yield: 85–90%

  • Melting Point: 132–134°C

Coupling of Triazole-Thiol with Chloroacetamide

Nucleophilic Substitution

The triazole-thiol (1 equiv) reacts with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (1.1 equiv) in dimethylformamide (DMF) at 25°C for 12 hours, using potassium carbonate (K2_2CO3_3, 2 equiv) as a base. The thiolate anion displaces chloride to form the sulfide linkage.

Optimization Data:

ParameterOptimal Value
SolventDMF
Temperature25°C
Reaction Time12 hours
Yield75–80%

Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water (1:1).

Characterization and Validation

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 8.72 (s, 1H, pyrazine), 8.45 (d, 1H, Ar–F), 7.62–7.58 (m, 2H, Ar–Cl), 4.32 (s, 2H, CH2_2), 3.91 (s, 3H, N–CH3_3).

  • IR (KBr) : 1675 cm1^{-1} (C=O), 1240 cm1^{-1} (C–S).

Purity and Yield Comparison

StepYield (%)Purity (%)
Triazole-Thiol7295
Chloroacetamide8897
Final Coupling7898

Challenges and Mitigation

Oxidation of Thiol Intermediate

The triazole-thiol is prone to oxidation. Solutions include:

  • Conducting reactions under nitrogen atmosphere.

  • Adding antioxidants like ascorbic acid (0.1% w/v).

Steric Hindrance in Coupling

Bulky substituents on the triazole ring reduce coupling efficiency. Using polar aprotic solvents (e.g., DMF) enhances nucleophilicity of the thiolate.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing DMF with ethanol/water (9:1) reduces solvent costs while maintaining yields (70–73%).

Waste Management

  • CS2_2 and chloroacetyl chloride require neutralization with NaOH before disposal.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C, 30 minutes) reduces cyclization time from 2 hours to 15 minutes, improving yield to 82%.

Flow Chemistry

Continuous-flow systems achieve 94% conversion in the coupling step with residence times of 10 minutes .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds within the triazole class, including N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, exhibit antifungal properties. A study demonstrated that triazole derivatives can effectively inhibit various fungal strains, including Candida species, which are known to cause serious infections in immunocompromised patients. The compound's structure allows it to interact with fungal enzymes, disrupting their function and leading to cell death .

Anticancer Potential

The compound has also been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. For instance, derivatives of similar triazole compounds have shown promising results against various cancers, including breast and lung cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Fungicides

Due to its antifungal properties, this compound can be explored as a potential fungicide in agriculture. The ability to target specific fungal pathogens without harming beneficial microorganisms makes it a candidate for sustainable agricultural practices. Its efficacy against plant pathogens could lead to reduced reliance on traditional fungicides that may pose environmental risks .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Sulfanylation : The introduction of the sulfanyl group is critical for enhancing biological activity.
  • Final Acetamide Formation : The acetamide group is added to complete the synthesis.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Studies

  • Antifungal Efficacy : A study published in PMC highlighted that novel triazole derivatives exhibited enhanced antifungal activity compared to traditional treatments like fluconazole, with minimum inhibitory concentrations (MIC) demonstrating effectiveness against resistant strains .
  • Anticancer Studies : Research documented in ACS Omega demonstrated that structurally related compounds showed significant growth inhibition in multiple cancer cell lines, indicating a potential pathway for further development into anticancer therapeutics .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate their activity and influence cellular processes.

    Interacting with DNA or RNA: This can affect gene expression and protein synthesis.

    Modulating oxidative stress pathways: This can influence cellular redox balance and protect against oxidative damage.

Comparison with Similar Compounds

Key Observations :

  • Pyrazine vs.
  • Halogenation Patterns: The 3-chloro-4-fluorophenyl group combines electronegative substituents, which may improve membrane permeability and target binding compared to mono-halogenated or trifluoromethyl analogs .
  • Triazole Substituents : Methyl at the 4-position reduces steric hindrance compared to ethyl or aryl groups, possibly favoring metabolic stability .

Pharmacological Activity Comparisons

Antimicrobial Activity

Compounds with pyridin-4-yl or pyrazin-2-yl substituents (e.g., derivatives from ) demonstrated MIC values of 12.5–50 μg/mL against bacterial strains like E. coli and S. aureus. Electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring correlated with enhanced activity, suggesting the target compound’s dual halogenation may offer similar or superior efficacy .

Anti-Inflammatory and Anti-Exudative Effects

2-((4-Amino-5-(furan-2-yl)-4H-triazol-3-yl)sulfanyl)-N-acetamides exhibited 58–72% inhibition of protein denaturation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s pyrazine ring may modulate COX-2 inhibition differently than furan-based analogs, though direct data are lacking.

Antioxidant Activity

Derivatives with pyridin-4-yl and electron-withdrawing groups showed 60–75% radical scavenging in hydrogen peroxide assays .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C₁₂H₉ClF₄N₄O₂
  • Molecular Weight : 352.67 g/mol
  • CAS Number : 1421476-68-7

The presence of a triazole moiety contributes to its pharmacological versatility, as triazoles are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, a study reviewed various triazole derivatives and reported that certain compounds demonstrated effective antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli with MIC values as low as 0.125 μg/mL . The incorporation of pyrazine and sulfanyl groups in this compound may enhance its antimicrobial efficacy through synergistic effects.

Anticancer Activity

The compound has also shown promise in anticancer applications. A study investigating mercapto-substituted 1,2,4-triazoles found that similar compounds exhibited cytotoxicity against various cancer cell lines. For example, derivatives were active against colon carcinoma (HCT-116) with IC₅₀ values ranging from 6.2 μM to 43.4 μM for different compounds . Given the structural similarities, it can be hypothesized that this compound may exhibit comparable anticancer properties.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often linked to their structural features. The following table summarizes key structural elements that influence the activity of related compounds:

Structural FeatureEffect on Activity
Triazole ringEnhances antimicrobial and anticancer activity
Halogen substitution (e.g., Cl, F)Increases potency against specific targets
Sulfanyl groupPotentially enhances interaction with biological macromolecules
Pyrazine moietyMay contribute to broader spectrum activity

Case Studies and Research Findings

  • Antibacterial Efficacy : A series of triazole derivatives were tested for their antibacterial properties against multi-drug resistant strains. The results indicated that modifications at the 5-position of the triazole ring significantly increased potency against Gram-positive bacteria .
  • Cytotoxicity Assessment : In vitro studies showed that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines (T47D), with IC₅₀ values indicating significant potential for therapeutic application .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that compounds similar to this compound may function by inhibiting key enzymes involved in cell division and DNA replication in both bacterial and cancerous cells .

Q & A

Q. What are the common synthetic routes for N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclization of hydrazine derivatives with nitriles under acidic or basic conditions. Subsequent steps include introducing the sulfanyl group through thiol coupling and final acetamide formation via alkylation. Key solvents like ethanol or dichloromethane are used, with pH and temperature (often 60–80°C) carefully controlled to optimize yield (70–85%) and purity (>95%) .

Q. How is the compound characterized to confirm its structural integrity?

Analytical techniques include:

  • NMR spectroscopy : To confirm substituent positions and functional groups (e.g., pyrazine protons at δ 8.5–9.0 ppm).
  • HPLC : For purity assessment (typically >95%).
  • Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ at m/z 434.3). These methods ensure structural accuracy and batch consistency .

Q. What stability considerations are critical during storage and handling?

The compound is stable under standard laboratory conditions (25°C, dry environment) but degrades under extreme pH (<3 or >10) or prolonged UV exposure. Storage in amber vials at -20°C in inert atmospheres (e.g., argon) is recommended for long-term preservation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

By-product formation (e.g., disulfide linkages or over-alkylation) is mitigated by:

  • Stepwise reaction monitoring : Using TLC or HPLC to track intermediate formation .
  • Controlled stoichiometry : Limiting excess reagents (e.g., thiols) to 1.2 equivalents.
  • Temperature gradients : Gradual heating (e.g., 50°C → 80°C) during cyclization to prevent side reactions .

Q. What functional groups are pivotal for the compound’s biological activity, and how can derivatives enhance selectivity?

  • Chlorofluorophenyl group : Enhances lipophilicity and target binding (e.g., enzyme active sites).
  • Triazole-sulfanyl moiety : Facilitates hydrogen bonding and π-π stacking interactions. Derivatization strategies include:
  • Halogen substitution : Replacing chlorine with bromine to improve potency.
  • Pyrazine modification : Adding electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

Q. How do researchers resolve contradictions in reported biological activity data across studies?

Discrepancies (e.g., varying IC₅₀ values in antifungal assays) are addressed by:

  • Standardized assay protocols : Uniform cell lines (e.g., Candida albicans ATCC 10231) and control compounds.
  • Structural validation : Reconfirming batch purity via XRD or 2D-NMR to rule out polymorphic effects .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding affinities to targets (e.g., CYP51 in fungi).
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity trends. These methods guide rational design of analogs with improved efficacy .

Methodological Considerations

  • Reaction Optimization : Use Design of Experiments (DoE) to systematically vary parameters (solvent polarity, catalyst loading) and identify optimal conditions .
  • Biological Assays : Employ time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects, complemented by cytotoxicity assays (e.g., HepG2 cells) .
  • Data Reproducibility : Share raw spectral data (NMR, HPLC) in public repositories (e.g., Zenodo) to facilitate cross-validation .

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